molecular formula C17H21N5O3S B6458191 3-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione CAS No. 2549018-96-2

3-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione

Cat. No. B6458191
CAS RN: 2549018-96-2
M. Wt: 375.4 g/mol
InChI Key: GDQIXTGKYJLREW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a piperazine ring, an oxadiazole ring, and a benzothiazole ring . These types of compounds are often found in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through multi-step procedures involving various chemical reactions . For instance, piperazine derivatives can be synthesized through reactions involving hydrazonoyl chlorides .


Molecular Structure Analysis

The molecular structure of similar compounds is often characterized using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the functional groups present in the molecule and their arrangement.

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its cytotoxic effects against several cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells. Among the synthesized analogues, compound 10ec demonstrated the highest cytotoxicity with an IC50 value of 0.99 ± 0.01 μM against BT-474 breast cancer cells . Additionally, it induced apoptosis in BT-474 cells, as confirmed by acridine orange/ethidium bromide staining and annexin V-FITC/propidium iodide assays. The inhibition of colony formation further supports its potential as an anticancer agent.

Tubulin Polymerization Inhibition

Compound 10ec was also evaluated for its ability to inhibit tubulin polymerization. Molecular modeling studies revealed that it binds to the colchicine binding site of tubulin, suggesting its potential as an antimitotic agent .

Antitubercular Activity

Another related compound, 3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole , exhibited significant antitubercular activity with a minimum inhibitory concentration (MIC) of 6.16 μM .

Drug-like Properties

In silico studies of sulfonyl piperazine-integrated triazole conjugates (including this compound) suggest favorable drug-like properties . These properties are crucial for potential drug development.

Future Directions

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Future research could focus on synthesizing and characterizing new derivatives of this compound, and evaluating their biological activities.

properties

IUPAC Name

3-[4-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3S/c1-12(2)16-18-15(25-19-16)11-21-7-9-22(10-8-21)17-13-5-3-4-6-14(13)26(23,24)20-17/h3-6,12H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQIXTGKYJLREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione

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